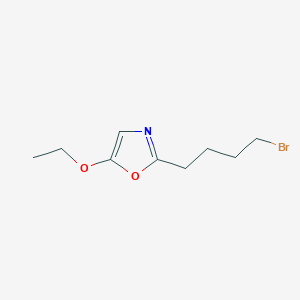
Hexanoic acid, 3,6-diamino-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3,6-diamino-2-fluoro- is a specialized organic compound with a unique structure that includes both amino and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3,6-diamino-2-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of hexanoic acid derivatives followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct placement of the fluoro and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3,6-diamino-2-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hexanoic acid derivatives with different functional groups, while substitution reactions could produce a variety of amino-fluoro compounds.
Scientific Research Applications
Hexanoic acid, 3,6-diamino-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which hexanoic acid, 3,6-diamino-2-fluoro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Norleucine: An amino acid with a similar structure but without the fluoro group.
Hexanoic acid: The parent compound without the amino and fluoro groups.
2,6-Diaminohexanoic acid: A compound with similar amino groups but lacking the fluoro group.
Uniqueness
Hexanoic acid, 3,6-diamino-2-fluoro- is unique due to the presence of both amino and fluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
141483-44-5 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3,6-diamino-2-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-5(6(10)11)4(9)2-1-3-8/h4-5H,1-3,8-9H2,(H,10,11) |
InChI Key |
VGYJSJHDXOCIDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(=O)O)F)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)


![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)



![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
